Silane, dichloromethyloctyl-
Overview
Description
Synthesis Analysis
- The synthesis of multifunctional (chloromethyl)silanes, which could include compounds similar to Silane, dichloromethyloctyl-, involves coupling reactions between (chloromethyl)lithium and chlorosilanes (Daiß et al., 2004).
- Another method for synthesizing (chloromethyl)silanes uses the reaction between chlorosilanes and in situ generated (chloromethyl)lithium in tetrahydrofuran (Kobayashi & Pannell, 1991).
Molecular Structure Analysis
- The molecular structures of such silanes are determined through NMR studies and single-crystal X-ray diffraction, offering insights into their molecular frameworks and bonding arrangements (Daiß et al., 2004).
Chemical Reactions and Properties
- The reaction of dichloromethyloligosilanes with organolithium reagents leads to the formation of intermediate organolithium derivatives and various silanes, showcasing the reactivity and versatility of these compounds (Schmohl et al., 2001).
Physical Properties Analysis
- The physical properties of such silanes can be inferred from their synthesis and structural analysis, as the molecular arrangement and bonding play a crucial role in determining physical characteristics like melting and boiling points, density, and solubility.
Chemical Properties Analysis
- The chemical properties of Silane, dichloromethyloctyl-, such as reactivity, stability, and potential for further functionalization, can be understood through their synthesis methods and reactions with various reagents (Kobayashi & Pannell, 1991), (Schmohl et al., 2001).
Scientific Research Applications
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Interfacial Adhesive Strength
- Application: Silane coupling agents are used to improve the adhesive strength at the interface of inorganic and organic materials .
- Method: The organic functional group of the silane coupling agent interacts with polymers, and the silanol group forms a covalent bond with the inorganic surface .
- Results: This method is expected to improve the adhesion of the inorganic/polymer interface .
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Water Treatment
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Polymer Composites and Coatings
- Application: Silane coupling agents are used in the creation of polymer composites and coatings .
- Method: The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis .
- Results: The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment friendly fabrication process, mechanical, physical, swelling and dynamic viscoelastic properties of composites .
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Surface Modification
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Advanced Catalysis
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Drug Delivery
Safety And Hazards
Future Directions
properties
IUPAC Name |
dichloro-methyl-octylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Cl2Si/c1-3-4-5-6-7-8-9-12(2,10)11/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBMMABVNRSRHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933272 | |
Record name | Dichloro(methyl)octylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichloromethyloctyl- | |
CAS RN |
14799-93-0 | |
Record name | Dichloromethyloctylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14799-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, dichloromethyloctyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dichloromethyloctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloro(methyl)octylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloromethyloctylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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